GB-6
Description
H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 is a synthetic peptide characterized by a sequence of modified and non-standard amino acids. Key structural features include:
- 5-Hydroxy Tryptophan (Trp(5-OH)): A hydroxyl group at position 5 of the indole ring, which influences conformational dynamics and hydrogen bonding .
- Beta-Alanine (bAla): A non-proteinogenic amino acid that enhances metabolic stability and flexibility in peptide backbones.
- Norvaline (Nva): A branched-chain amino acid analog that may alter hydrophobicity and receptor interactions.
- Amidated C-terminus: Enhances resistance to enzymatic degradation.
Properties
Molecular Formula |
C32H45N11O8 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[3-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C32H45N11O8/c1-2-3-23(31(50)39-15-28(47)42-24(29(35)48)11-18-14-36-16-40-18)41-27(46)8-9-37-32(51)25(43-30(49)21(33)5-7-26(34)45)10-17-13-38-22-6-4-19(44)12-20(17)22/h4,6,12-14,16,21,23-25,38,44H,2-3,5,7-11,15,33H2,1H3,(H2,34,45)(H2,35,48)(H,36,40)(H,37,51)(H,39,50)(H,41,46)(H,42,47)(H,43,49)/t21-,23-,24-,25-/m0/s1 |
InChI Key |
MRBDDQRPZZFCHW-LFBFJMOVSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N)NC(=O)CCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of Peptides
- Shared Motifs : The presence of Gly-His in both H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 and GRPr-targeting peptides (e.g., Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) suggests a conserved region for receptor interaction .
- Unique Modifications :
- Trp(5-OH) : This modification, also observed in swertisin, induces conformational rigidity due to hindered rotation around the glycosidic bond, as shown by VT-NMR studies .
- bAla and Nva : These substitutions likely enhance stability compared to peptides with standard residues (e.g., Ala or Val in Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2) .
Research Findings and Implications
- Conformational Dynamics : The 5-OH group on Trp, as seen in swertisin, creates rotamers with distinct NMR signals, suggesting similar dynamic behavior in H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 .
- Receptor Binding : The GRPr-targeting peptide in achieved tumor-specific uptake in rodent models. Structural parallels (Gln-Trp-Gly-His) imply H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2 could be optimized for similar applications .
- Contrasts with Antho-RFamide : Unlike Antho-RFamide’s ectodermal inactivity, H-Gln-Trp(5-OH)-bAla-Nva-Gly-His-NH2’s modifications may enable broader tissue penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
